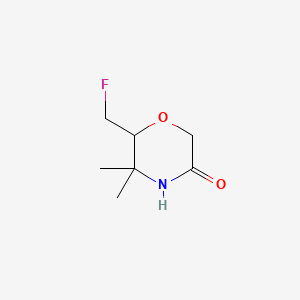![molecular formula C6H10O2 B13461295 rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B13461295.png)
rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,5S,6S)-3-oxabicyclo[410]heptan-5-ol is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of epoxidation reactions, where a suitable cyclohexene derivative is treated with an oxidizing agent to form the oxirane ring. The reaction conditions often include the use of peracids or other oxidizing agents at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s unique structure allows it to interact with enzymes, receptors, and other proteins, potentially modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride
- rac-(1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol
- rac-(1R,2R,6S)-1-{[(tert-Butyldimethylsilyl)oxy]methyl}-7-oxabicyclo[4.1.0]heptan-2-ol
Uniqueness
rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol is unique due to its specific stereochemistry and the presence of an oxirane ring fused to a cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C6H10O2 |
|---|---|
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol |
InChI |
InChI=1S/C6H10O2/c7-6-3-8-2-4-1-5(4)6/h4-7H,1-3H2/t4-,5-,6+/m0/s1 |
InChI-Schlüssel |
RAFKTAARLDBSCJ-HCWXCVPCSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]1[C@@H](COC2)O |
Kanonische SMILES |
C1C2C1C(COC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13461218.png)
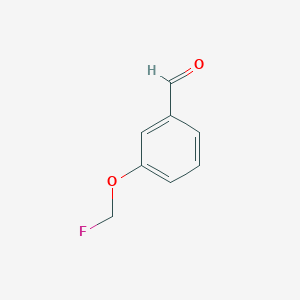

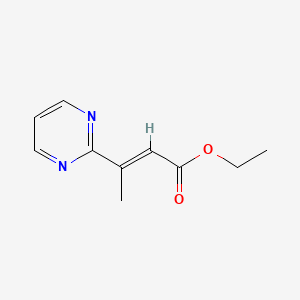
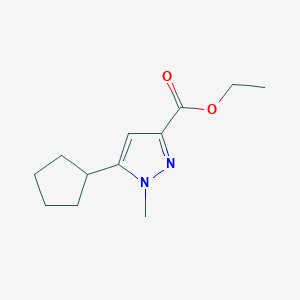
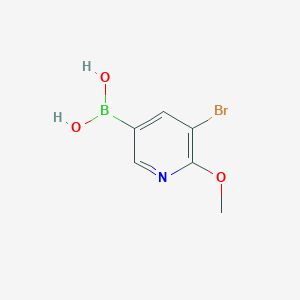

![2-Fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13461254.png)
![2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride](/img/structure/B13461256.png)
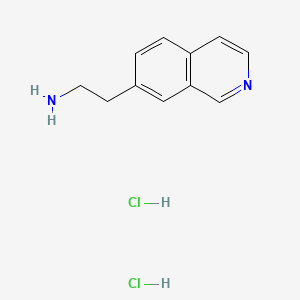
![methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13461265.png)
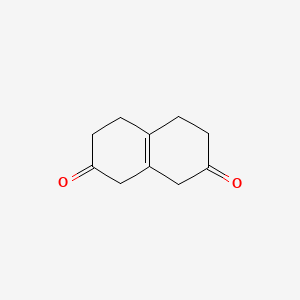
![(3R)-1-[1-(aminomethyl)cyclopropanecarbonyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13461271.png)
